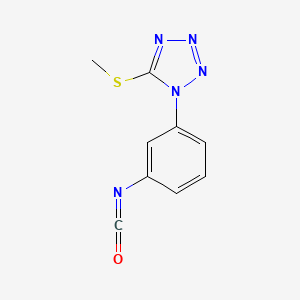
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole is a chemical compound with a unique structure that combines an isocyanate group, a phenyl ring, a methylsulfanyl group, and a tetrazole ring
Méthodes De Préparation
The synthesis of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole typically involves multiple steps, starting with the preparation of the precursor compounds. One common synthetic route involves the reaction of 3-isocyanatophenyl methanesulfonate with sodium azide under controlled conditions to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, amines, ureas, and carbamates.
Applications De Recherche Scientifique
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
1-(3-Isocyanatophenyl)-5-(methylsulfanyl)-1H-tetrazole can be compared with similar compounds such as:
3-(3-Isocyanatophenyl)-1-methyl-1H-pyrazole: This compound also contains an isocyanate group and a phenyl ring but has a pyrazole ring instead of a tetrazole ring.
3-Isocyanatophenyl methanesulfonate: This compound lacks the tetrazole ring and has a methanesulfonate group instead of a methylsulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
111982-97-9 |
|---|---|
Formule moléculaire |
C9H7N5OS |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
1-(3-isocyanatophenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C9H7N5OS/c1-16-9-11-12-13-14(9)8-4-2-3-7(5-8)10-6-15/h2-5H,1H3 |
Clé InChI |
DCSLJMJNINBKHO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN=NN1C2=CC=CC(=C2)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


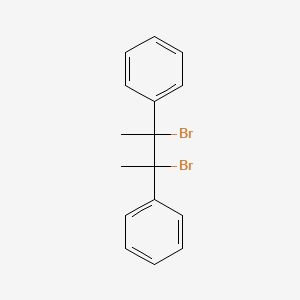




![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
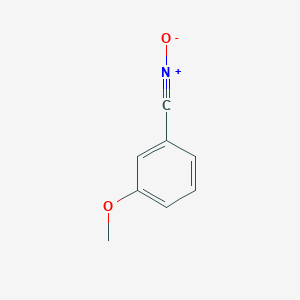
![2,2'-[(3-Nitronaphthalen-1-yl)azanediyl]diacetyl chloride](/img/structure/B14323281.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
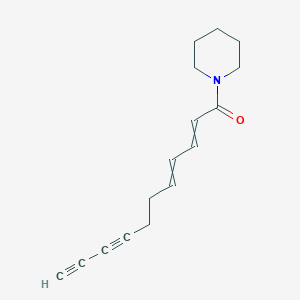
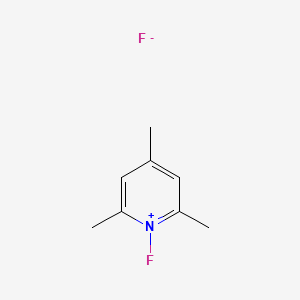
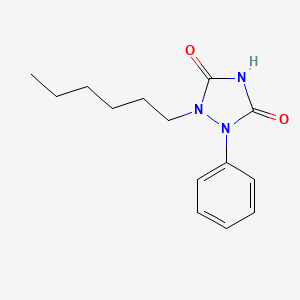
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)
